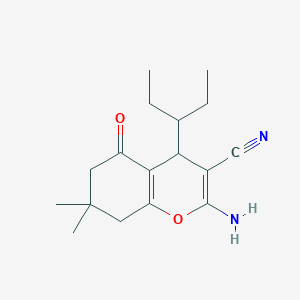
2-amino-7,7-dimethyl-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7,7-dimethyl-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-amino-7,7-dimethyl-5-oxo-4-(pentan-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile belongs to a class of compounds known as dihydropyrans and chromenes, which have garnered attention due to their diverse biological activities. This article presents a comprehensive overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of the compound features a chromene moiety that is crucial for its biological properties. The synthesis typically involves a multi-step process combining various reagents such as malononitrile and aldehydes under specific conditions to yield the desired product. For instance, one method involves refluxing a mixture of 1,1-dimethyl-3,5-cyclohexanedione with 3-phenoxybenzaldehyde and malononitrile in ethanol .
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. This is primarily due to the presence of hydroxyl groups and the ability to donate electrons, thereby neutralizing free radicals .
2. Anticancer Properties
Studies have shown that derivatives of chromene compounds can inhibit cancer cell proliferation. For example, certain 2H-chromene derivatives demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound has not been extensively studied for anticancer activity; however, its structural analogs suggest potential efficacy.
3. Antimicrobial Activity
The antimicrobial properties of chromene derivatives are well documented. These compounds have been found to exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting key enzymatic pathways .
4. Neuroprotective Effects
Some studies suggest that chromene derivatives may possess neuroprotective effects, potentially beneficial in conditions such as Alzheimer's disease. This is attributed to their ability to inhibit oxidative stress and inflammation in neuronal cells .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of a series of chromene derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods. Results indicated that compounds with electron-donating groups exhibited higher antioxidant activity compared to those lacking such substituents.
| Compound | IC50 (µM) |
|---|---|
| 2-amino derivative | 15 ± 2 |
| Control (Ascorbic Acid) | 10 ± 1 |
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Propiedades
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-pentan-3-yl-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-5-10(6-2)14-11(9-18)16(19)21-13-8-17(3,4)7-12(20)15(13)14/h10,14H,5-8,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZZPBIZPLMKLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1C(=C(OC2=C1C(=O)CC(C2)(C)C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














